molecular formula C8H11FN2O2 B13062972 2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid

Cat. No.: B13062972
M. Wt: 186.18 g/mol
InChI Key: KEGVLVMPNJCOEM-UHFFFAOYSA-N
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Description

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid is a fluorinated pyrazole-acetic acid derivative characterized by a fluorine atom at the α-carbon of the acetic acid backbone and a 1-isopropyl-substituted pyrazole ring at the same position. This structural motif combines the metabolic stability conferred by fluorine with the steric bulk of the isopropyl group, making it a candidate for applications in medicinal chemistry and agrochemicals.

Properties

Molecular Formula

C8H11FN2O2

Molecular Weight

186.18 g/mol

IUPAC Name

2-fluoro-2-(2-propan-2-ylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C8H11FN2O2/c1-5(2)11-6(3-4-10-11)7(9)8(12)13/h3-5,7H,1-2H3,(H,12,13)

InChI Key

KEGVLVMPNJCOEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)C(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoroacetic acid with 1-(propan-2-yl)-1H-pyrazole under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of advanced fluorination techniques and catalysts to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pyrazole ring can also interact with various biological pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Fluorine Position and Electronic Effects
  • 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid (C₈H₁₁FN₂O₂, MW 198.19 g/mol, CAS 1823818-15-0): Fluorine is located at the pyrazole’s 5-position instead of the acetic acid’s α-carbon. The ethyl and methyl groups on the pyrazole nitrogen and 3-position, respectively, reduce steric hindrance compared to the isopropyl group in the target compound.
  • The smaller methyl group on the nitrogen reduces lipophilicity compared to the isopropyl group .
Alkyl Substituent Modifications
  • The pyrazole substitution at the 3-position (vs. 5-position in the target compound) may also alter spatial orientation in molecular recognition .
  • 2-(1-Propyl-1H-pyrazol-3-yl)acetic acid :
    A linear propyl chain on the pyrazole nitrogen offers reduced branching compared to isopropyl, which may enhance rotational freedom and alter pharmacokinetic properties .

Functional Group Additions and Modifications

  • 2-({1-[2-(Methylsulfanyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetic acid :
    The tetrazole ring and methylsulfanylphenyl group introduce sulfur-based electron delocalization, contrasting with the fluorine and pyrazole in the target compound. This structure may exhibit distinct reactivity in metal-catalyzed reactions .

  • 2-[5-(Furan-2-yl)-1H-pyrazol-1-yl]-2-(MIDA-boryl)acetic acid :
    The MIDA-boryl group enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This highlights divergent synthetic applications despite structural similarities in the pyrazole-acetic acid core .

Physicochemical and Structural Properties

Molecular Weight and Lipophilicity
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents logP (Estimated)
Target Compound C₉H₁₂FN₂O₂ 214.21 2-F, 1-isopropyl pyrazole ~1.8
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid C₈H₁₁FN₂O₂ 198.19 5-F, 1-ethyl, 3-methyl ~1.5
2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetic acid C₇H₇F₃N₂O₂ 208.14 3-CF₃, 1-methyl ~2.1
2-[1-(2-Methylpropyl)-1H-pyrazol-3-yl]acetic acid C₉H₁₄N₂O₂ 175.58 1-isobutyl, 3-pyrazole ~1.9
  • The target compound’s isopropyl group increases lipophilicity (logP ~1.8) compared to ethyl/methyl analogs (logP ~1.5) but remains less lipophilic than trifluoromethyl-containing derivatives (logP ~2.1) .
Crystallography and Conformational Analysis
  • SHELX software () has been widely used for crystallographic refinement of similar small molecules, suggesting that the target compound’s structure could be resolved using these tools.

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